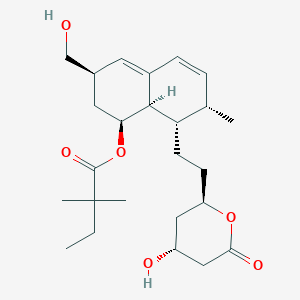![molecular formula C9H10O4 B018406 3,4-Dimethoxy[7-13C]-benzoic Acid CAS No. 90140-57-1](/img/structure/B18406.png)
3,4-Dimethoxy[7-13C]-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy[7-13C]-benzoic Acid is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the 7th position. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the compound’s behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including oxidation and esterification to introduce the carbon-13 labeled carbon atom . The reaction conditions often involve the use of reagents like sodium ethoxide and ethyl acetate .
Industrial Production Methods
Industrial production of isotopically labeled compounds like 3,4-Dimethoxy[7-13C]-benzoic Acid requires specialized facilities that can handle isotopic materials. The process involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxy[7-13C]-benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups like halides, nitro groups, or alkyl groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy[7-13C]-benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy[7-13C]-benzoic Acid depends on its specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that helps in elucidating the structure and interactions of the compound. In biological systems, the compound can be metabolized, and its labeled carbon atom allows researchers to track its biochemical pathways and interactions with enzymes and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzoic Acid: The non-labeled version of the compound.
3,4-Dimethoxycinnamic Acid: A related compound with a similar structure but different functional groups.
3,4-Dimethoxyphenylacetic Acid: Another structurally similar compound with different applications.
Uniqueness
The primary uniqueness of 3,4-Dimethoxy[7-13C]-benzoic Acid lies in its isotopic labeling, which makes it particularly valuable for analytical and research purposes. The carbon-13 isotope provides a distinct advantage in NMR spectroscopy and other techniques, allowing for more precise and detailed studies of molecular structures and interactions.
Propiedades
IUPAC Name |
3,4-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-QBZHADDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)








![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)


